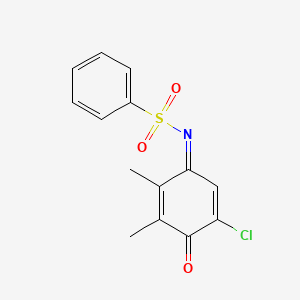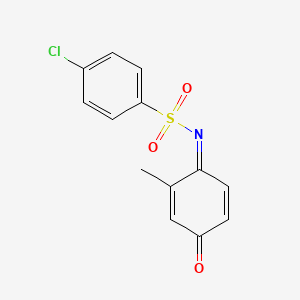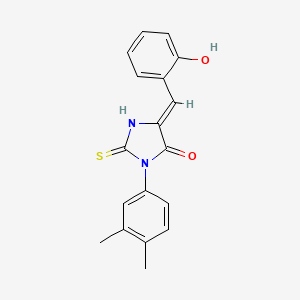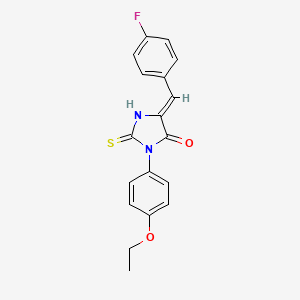![molecular formula C13H12N2O4S B5910646 {4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid, also known as MTPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MTPA is a derivative of the naturally occurring compound, 2-mercaptobenzothiazole, and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
作用機序
The exact mechanism of action of {4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the nuclear factor-κB (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells, indicating its antioxidant properties. This compound has also been found to decrease the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, indicating its anti-inflammatory effects. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its anticancer effects.
実験室実験の利点と制限
{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been extensively studied, and its biological activities are well-characterized. However, there are some limitations to using this compound in lab experiments. For example, this compound may exhibit different biological activities depending on the cell type and experimental conditions used. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of {4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid. One area of interest is the development of novel this compound derivatives with improved biological activities. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress, warrants further investigation. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various diseases.
合成法
{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid can be synthesized by reacting 2-mercaptobenzothiazole with 4-chloromethylphenylacetic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid, which can be further purified by recrystallization.
科学的研究の応用
{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, tumor necrosis factor-α, and interleukin-6. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
2-[4-[(Z)-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-15-12(18)10(14-13(15)20)6-8-2-4-9(5-3-8)19-7-11(16)17/h2-6H,7H2,1H3,(H,14,20)(H,16,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCBOFBPTGGCBO-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)




![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)